molecular formula C7H7N3O4 B7728411 N-Methyl-2,4-dinitroaniline CAS No. 71607-48-2

N-Methyl-2,4-dinitroaniline

Cat. No.: B7728411
CAS No.: 71607-48-2
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitroaniline: is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its yellow crystalline appearance and is used in various chemical applications .

Mechanism of Action

Target of Action

N-Methyl-2,4-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are essential for the formation of microtubules, which play a crucial role in cell division and the maintenance of cell shape.

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin dimers, most likely interacting with alpha-tubulin, and interferes with microtubule polymerization . This disruption of microtubule dynamics inhibits cell division and root cell elongation, leading to the characteristic growth response of inhibited lateral root development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting microtubule formation, the compound disrupts normal cell division and growth. This disruption can lead to downstream effects such as the arrest of cells in metaphase, multinucleation, and swelling of the root tip .

Pharmacokinetics

Dinitroanilines are known to have low water solubility and are lipophilic These properties suggest that the compound may have limited bioavailability and could accumulate in fatty tissues

Result of Action

The action of this compound results in significant morphological changes in affected organisms. The most notable effect is the inhibition of lateral root development . Other effects include swelling of the root tip and the formation of multinucleate cells due to disrupted cell division . These changes can lead to stunted growth and potentially death in susceptible species.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dinitroanilines have a strong binding coefficient with soil, which can affect their mobility and availability . Additionally, their lipophilic nature and low water solubility may influence their distribution in the environment and their uptake by organisms

Biochemical Analysis

Biochemical Properties

N-Methyl-2,4-dinitroaniline is known to interact with various enzymes, proteins, and other biomolecules . It is a microtubule inhibitor, targeting tubulin proteins in plants and protists . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N-Methylaniline: The most common method for synthesizing N-Methyl-2,4-dinitroaniline involves the nitration of N-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.

    Continuous-Flow Microreactor: A more advanced method involves the use of a continuous-flow microreactor, which allows for safer and more efficient nitration.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration reactors with stringent safety measures. The use of continuous-flow technology is becoming more prevalent due to its advantages in terms of safety, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-Methyl-2,4-dinitroaniline can undergo reduction reactions to form N-methyl-2,4-diaminoaniline.

    Substitution: The nitro groups in this compound can be substituted by nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or other nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: N-Methyl-2,4-dinitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity makes it a valuable starting material for further chemical modifications .

Biology and Medicine: While not widely used directly in medicine, derivatives of this compound have been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial properties .

Industry: In the agricultural industry, this compound derivatives are used as herbicides. These compounds inhibit the growth of weeds by interfering with cell division processes .

Comparison with Similar Compounds

Uniqueness: N-Methyl-2,4-dinitroaniline is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural difference can influence its reactivity and selectivity in various chemical reactions compared to other dinitroaniline compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potent herbicide in agricultural practices.

Properties

IUPAC Name

N-methyl-2,4-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
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CAS No.

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Synthesis routes and methods

Procedure details

203.5 Parts of 99.5% 2,4-dinitrochlorobenzene are effectively stirred in 390 parts of water. The beige-coloured suspension is heated to 70° C in the course of 35 minutes, and at aprox. 46° C becomes a light brown emulsion. Then 120 parts by volume of a 41% aqueous solution of methylamine are added dropwise at 85° C bath temperature in the course of half an hour. During the dropwise addition the temperature rises to 88° C. The emulsion solidifies slowly and a thick yellow crust forms on the wall of the flask. Thereafter 103 parts by volume of 30% sodium hydroxide solution are added dropwise in the course of a further hour. The temperature falls to below 81° C. The crust gradually detaches itself from the wall of the flask and a yellow suspension forms. This suspension is heated to 90° C in the course of 15 minutes, stirred for 1 hour at 85° to 90° C, then cooled for 2 hours to 30° C and filtered by suction. As the filter cake still contains some lumps, it is stirred in 305 parts of water in a laboratory mixer, filtered by suction, washed with 1150 parts of water and dried at 60° C in vacuo, affording 193 parts of N-methyl-2,4-dinitro-aniline (97.8% of theory, referred to 2,4-dinitrochlorobenzene). The product has a melting point of 177°-178° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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